molecular formula C18H18N2O2S B11571148 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11571148
M. Wt: 326.4 g/mol
InChI Key: KNWOKZNTFCSKRP-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzyl mercaptan in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Solvent: Dichloromethane or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: Intercalating into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 2-(4-Methoxybenzyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methylbenzyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methoxybenzyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of methoxy and methylbenzyl groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H18N2O2S/c1-13-3-5-15(6-4-13)12-23-18-20-19-17(22-18)11-14-7-9-16(21-2)10-8-14/h3-10H,11-12H2,1-2H3

InChI Key

KNWOKZNTFCSKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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